

what is (S)-Tco-peg3-NH2

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Compound of Interest

Compound Name: (S)-Tco-peg3-NH2

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An In-depth Technical Guide to **(S)-Tco-peg3-NH2** for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tco-peg3-NH2 is a heterobifunctional linker molecule at the forefront of bioconjugation and chemical biology. It features a strained trans-cyclooctene (TCO) moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a primary amine group. This unique combination of functional groups makes it an invaluable tool for the precise and efficient labeling and modification of biomolecules.

The primary application of **(S)-Tco-peg3-NH2** lies in its ability to participate in bioorthogonal "click chemistry," specifically the inverse-electron demand Diels-Alder (IEDDA) reaction. The highly strained double bond of the TCO ring reacts with exceptional speed and selectivity with a tetrazine partner, forming a stable covalent bond in complex biological environments without interfering with native biochemical processes. This reaction's biocompatibility and rapid kinetics have made it a cornerstone of modern bioconjugation techniques.

The primary amine group on **(S)-Tco-peg3-NH2** provides a versatile handle for conjugation to a wide range of biomolecules, including proteins, peptides, and small molecules that possess a

carboxylic acid or an activated ester functionality. The PEG3 spacer enhances aqueous solubility and provides a flexible linker that minimizes steric hindrance during conjugation.

This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols for **(S)-Tco-peg3-NH2**, intended for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

(S)-Tco-peg3-NH2 is characterized by its distinct functional components: the (S)-configured trans-cyclooctene for click chemistry, a PEG3 spacer for improved solubility and reduced steric hindrance, and a primary amine for conjugation.

Property	Value
Molecular Formula	C ₁₇ H ₃₂ N ₂ O ₅
Molecular Weight	344.45 g/mol
IUPAC Name	[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate
Appearance	Colorless to slightly yellow oil
Solubility	Soluble in DMSO, DMF, DCM, THF, Chloroform
Storage	Store at -20°C, desiccated and protected from light

Significance of (S)-Stereochemistry: The "(S)" designation refers to the stereochemistry at the chiral center of the trans-cyclooctene ring. The spatial arrangement of substituents on the TCO ring, defined as axial or equatorial, has a significant impact on its reactivity.^{[1][2]} Generally, axial isomers of TCO derivatives exhibit faster reaction rates in iEDDA reactions compared to their equatorial counterparts due to differences in ring strain and steric accessibility.^[1] While a direct quantitative comparison of the (S) versus (R) enantiomers of Tco-peg3-NH2 is not readily available in the literature, the defined stereochemistry is crucial for ensuring batch-to-batch consistency in reactivity and performance.

Reaction Kinetics and Stability

The utility of **(S)-Tco-peg3-NH2** is largely defined by the kinetics of the TCO-tetrazine ligation and the stability of the TCO moiety.

Reaction Kinetics: The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants spanning several orders of magnitude depending on the specific TCO and tetrazine derivatives.^{[3][4]}

TCO Derivative	Tetrazine Derivative	Second-Order Rate Constant (k_2) ($M^{-1}s^{-1}$)	Solvent System
trans-Cyclooctene (TCO)	3,6-di-(2-pyridyl)-s-tetrazine	~2,000	9:1 Methanol/Water
TCO	Methyl-substituted tetrazine	~1,000	Aqueous Media
TCO	Hydrogen-substituted tetrazine	up to 30,000	Aqueous Media
Strained TCOs (e.g., s-TCO)	3,6-dipyridyl-s-tetrazine	up to 3,300,000	Aqueous Media

Note: The reactivity of **(S)-Tco-peg3-NH2** will be within the range of values presented for TCO derivatives, with minor variations due to the PEG3 linker and stereochemistry.

Stability: The high ring strain that confers reactivity to the TCO group also makes it susceptible to isomerization to the less reactive cis-cyclooctene (CCO) isomer. The stability of TCO-containing molecules is influenced by several factors:

- Thiols: The presence of thiols, such as dithiothreitol (DTT), can promote the isomerization of TCO to CCO.
- Metals: Certain metals can also catalyze the isomerization of the TCO ring.
- Storage: For long-term stability, **(S)-Tco-peg3-NH2** should be stored at -20°C or below, desiccated, and protected from light. Stock solutions in anhydrous solvents like DMSO or

DMF should also be stored at low temperatures. Due to the potential for isomerization, long-term storage of TCO compounds is generally not recommended.

Experimental Protocols

The use of **(S)-Tco-peg3-NH2** in bioconjugation typically involves a two-stage process:

- Conjugation of **(S)-Tco-peg3-NH2** to a target molecule: This is commonly achieved by forming an amide bond between the primary amine of the linker and a carboxylic acid on the target molecule using EDC/NHS chemistry.
- TCO-tetrazine click reaction: The resulting TCO-functionalized molecule is then reacted with a tetrazine-modified molecule of interest.

Protocol 1: Conjugation of **(S)-Tco-peg3-NH2** to a Protein via EDC/NHS Chemistry

This protocol describes the labeling of a protein with available carboxyl groups (aspartic acid, glutamic acid, or C-terminus) with **(S)-Tco-peg3-NH2**.

Materials:

- Protein of interest in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- **(S)-Tco-peg3-NH2**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
- Desalting columns

Procedure:

- Protein Preparation:
 - Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
- Activation of Carboxyl Groups:
 - Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
 - Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and NHS/Sulfo-NHS (e.g., 10 mg/mL in Activation Buffer).
 - Add a 10-50 fold molar excess of EDC and NHS/Sulfo-NHS to the protein solution.
 - Incubate for 15-30 minutes at room temperature with gentle mixing.
- Removal of Excess Activation Reagents:
 - Immediately after activation, remove excess EDC and NHS/Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side reactions of EDC with the amine group of **(S)-Tco-peg3-NH2**.
- Conjugation with **(S)-Tco-peg3-NH2**:
 - Prepare a stock solution of **(S)-Tco-peg3-NH2** in DMSO or DMF (e.g., 10 mM).
 - Add a 20-100 fold molar excess of the **(S)-Tco-peg3-NH2** stock solution to the activated protein solution.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching of the Reaction:
 - Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

- Incubate for 15-30 minutes at room temperature.
- Purification of the TCO-labeled Protein:
 - Purify the TCO-labeled protein from excess linker and reaction byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
- Characterization:
 - Confirm successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF or ESI-MS to detect the mass shift corresponding to the attached linker. Purity can be assessed by SDS-PAGE and HPLC.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the reaction of a TCO-labeled protein with a tetrazine-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule).

Materials:

- TCO-labeled protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)
- Tetrazine-functionalized molecule
- DMSO or DMF for dissolving the tetrazine reagent

Procedure:

- Reactant Preparation:
 - Prepare a stock solution of the tetrazine-functionalized molecule in DMSO or DMF (e.g., 1-10 mM).
- Click Reaction:
 - To the solution of the TCO-labeled protein, add the tetrazine stock solution to achieve a final molar ratio of 1:1 to 1:5 (TCO-protein:tetrazine). A slight excess of the tetrazine

reagent can help drive the reaction to completion.

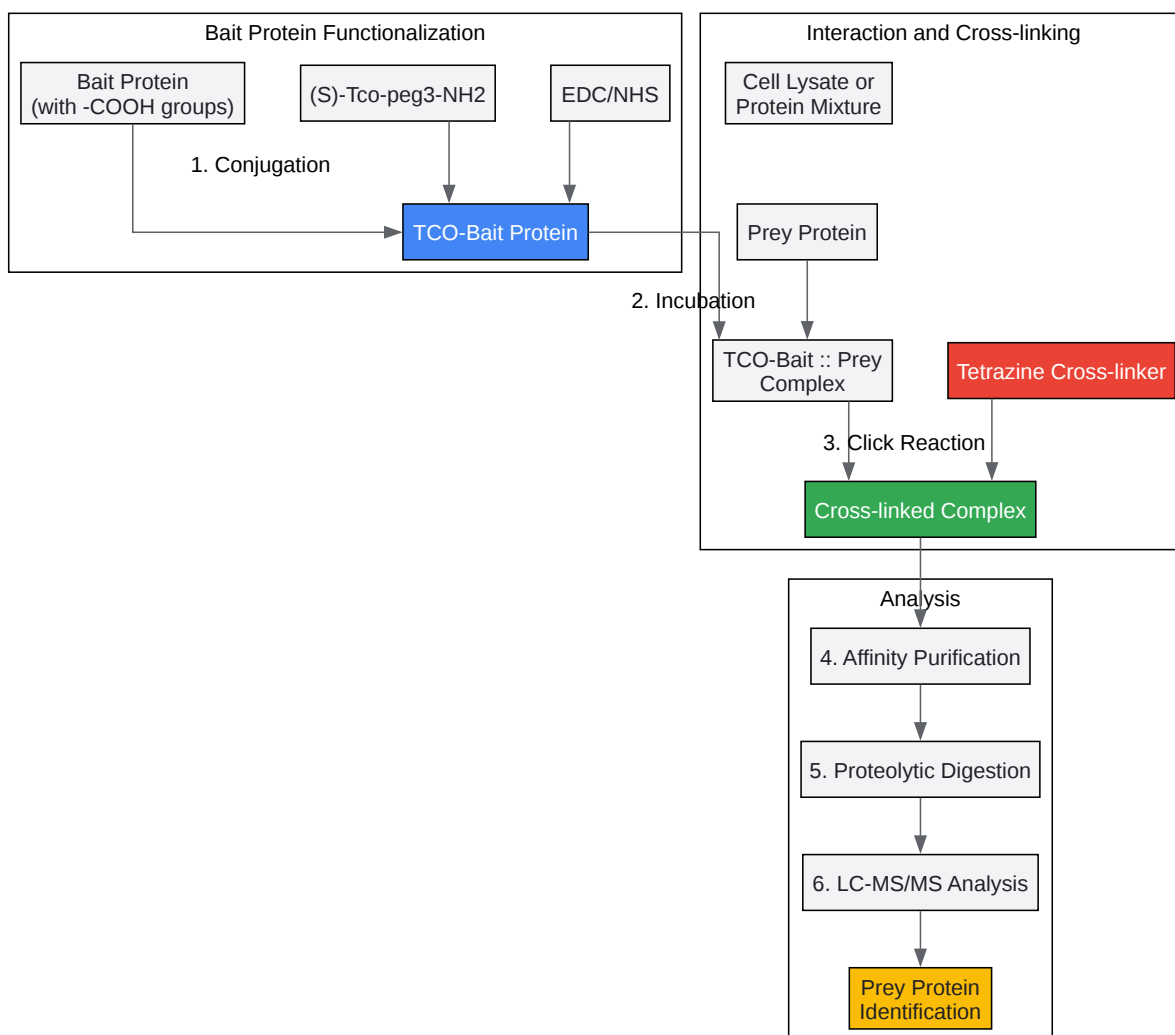
- Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.
- Purification (Optional):
 - For many applications, the reaction is highly efficient and clean, and no further purification is needed.
 - If necessary, remove excess tetrazine reagent by using a desalting column or SEC.
- Analysis:
 - Confirm the final conjugate by SDS-PAGE (observing a band shift), UV-Vis spectroscopy (disappearance of the tetrazine absorbance), and mass spectrometry.

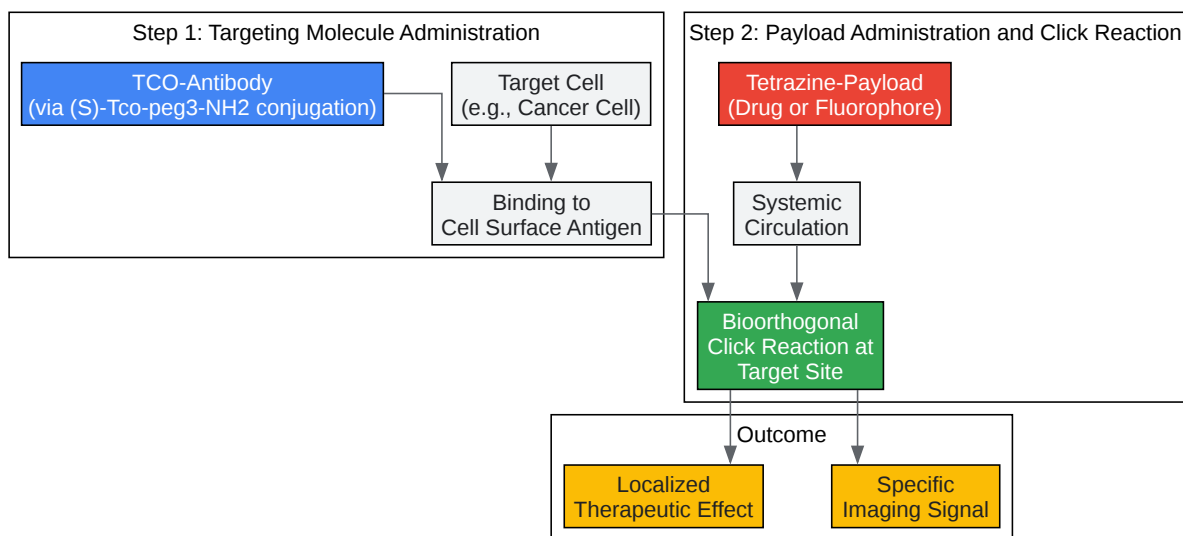
Applications and Visualizations

(S)-Tco-peg3-NH2 is a versatile tool with broad applications in chemical biology and drug development.

Protein-Protein Interaction Studies

Cross-linking coupled with mass spectrometry (CXMS) is a powerful technique for identifying protein-protein interactions (PPIs) and mapping interaction interfaces. **(S)-Tco-peg3-NH2** can be used to functionalize a "bait" protein through its carboxyl groups. This TCO-labeled bait protein can then be introduced into a cellular lysate or a purified protein mixture. After allowing for protein complexes to form, a membrane-permeable, tetrazine-functionalized cross-linker can be added to capture interacting "prey" proteins. Subsequent purification of the cross-linked complexes and analysis by mass spectrometry can identify the interacting partners.





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